

Validation Data for Fluphenazine Analytical Methods

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Compound Focus: Fluphenazine

CAS No.: 69-23-8

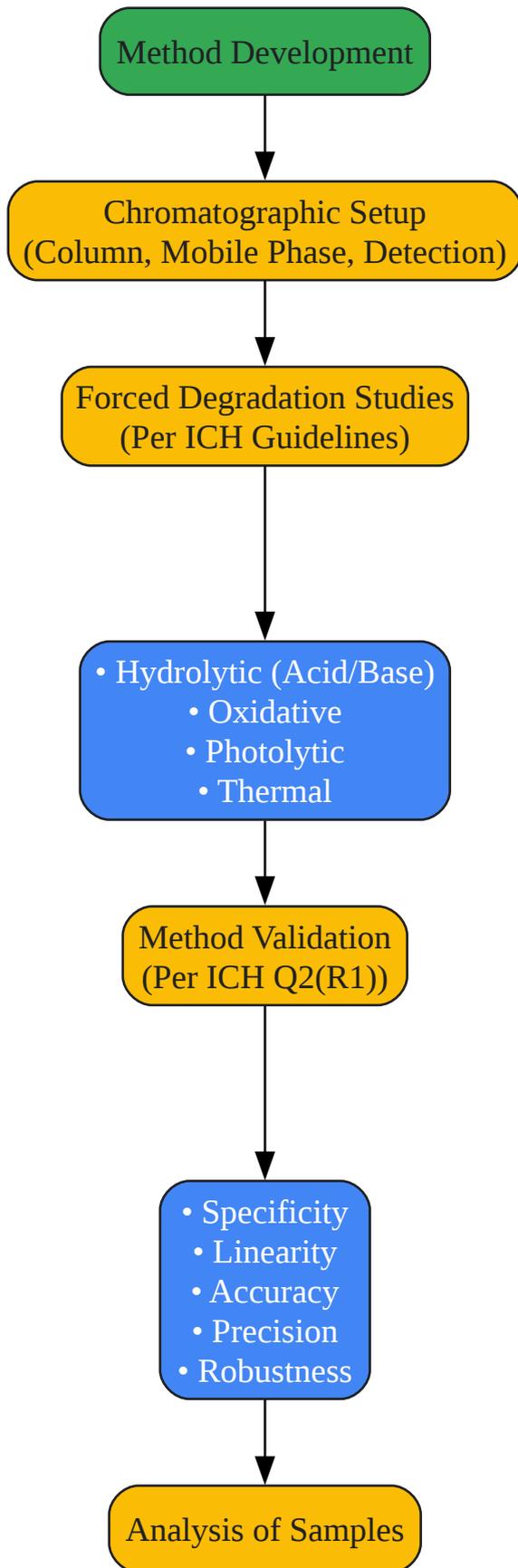
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Method	Parameter	Result	Key Experimental Conditions
Stability-Indicating RP-HPLC [1] Linearity Range: 2.5 - 120 µg/mL Correlation Coefficient (r): > 0.999 Column: Not specified in excerpt. Mobile Phase: 0.02 M Phosphate buffer (pH 3.0) : Methanol : Acetonitrile (500:300:200, v/v/v) Detection: 254 nm [1] Accuracy > 97% recovery Stability-Indicating HPLC [2] Linearity Range: 10 - 60 µg/mL Column: Hibar C18 (250 mm x 4.6 mm, 5 µm) Mobile Phase: Methanol : Acetonitrile : 10 mM Ammonium Acetate (70:15:15, v/v/v, pH 6.0) Detection: 259 nm [2] Precision (Intra-day & Inter-day) RSD ≤ 1.77% Accuracy Recovery: 98.29 - 101.53% HPTLC [3] Linearity Range: 100 - 500 ng/µL Correlation Coefficient (r): 0.998 Stationary Phase: Pre-coated Silica gel F254 HPTLC plates Mobile Phase: Methanol : Water (9:1, v/v) Detection: Densitometry at 306 nm [3] Precision (Intra-assay & Inter-assay) RSD: 0.73 - 1.86% Accuracy Recovery: 98.29 - 101.53%			

Experimental Protocols Overview

The following workflow generalizes the methodology used in the stability-indicating HPLC studies [1] [2].



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- **Chromatographic Setup:** Methods used Reverse-Phase (RP) chromatography. The specific column, mobile phase composition, pH, and flow rate (typically 1.0 mL/min for HPLC) are critical for separation [1] [2].
- **Forced Degradation:** To prove the method is "stability-indicating," drug substances are stressed under various conditions (e.g., acid, base, oxidation, light, heat) to create degradation products. The method must effectively separate the main drug from these products [2].
- **Method Validation:** The optimized method is rigorously tested according to International Council for Harmonisation (ICH) guidelines [1] [2].
 - **Linearity:** Solutions of known concentration are analyzed to demonstrate a proportional response over a specified range.
 - **Accuracy:** Typically assessed by a recovery study, where known amounts of standard are added to a sample, and the percentage recovered is calculated.
 - **Precision:** Measured by repeatability (intra-day) and intermediate precision (inter-day, different analysts), expressed as % Relative Standard Deviation (%RSD).

What the Data Reveals and Next Steps

The tabulated data shows that modern analytical methods for **fluphenazine** are highly **linear, accurate, and precise**, meeting regulatory standards for quality control. The forced degradation studies indicate that **fluphenazine** is particularly susceptible to **oxidative and photolytic degradation** [1] [2].

Since a direct product comparison was not found, here are suggestions for your further research:

- **Search for Head-to-Head Clinical Trials:** Look for recent meta-analyses or clinical studies that directly compare the efficacy, side-effect profile, and cost-effectiveness of **fluphenazine** with other first- and second-generation antipsychotics.
- **Explore Formulation Comparisons:** You could compare the analytical methods and stability profiles of different **fluphenazine** formulations (e.g., oral tablets versus long-acting injectables) [4] [3].

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References

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